2,8-Dimethylquinoline-3-carboxylic acid ethyl ester 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 392734-40-6
VCID: VC2515485
InChI: InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-5-6-9(2)13(11)15-10(12)3/h5-8H,4H2,1-3H3
SMILES: CCOC(=O)C1=CC2=CC=CC(=C2N=C1C)C
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester

CAS No.: 392734-40-6

Cat. No.: VC2515485

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester - 392734-40-6

Specification

CAS No. 392734-40-6
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name ethyl 2,8-dimethylquinoline-3-carboxylate
Standard InChI InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-5-6-9(2)13(11)15-10(12)3/h5-8H,4H2,1-3H3
Standard InChI Key BRUBNQYCJAIYMR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=CC=CC(=C2N=C1C)C
Canonical SMILES CCOC(=O)C1=CC2=CC=CC(=C2N=C1C)C

Introduction

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester is a heterocyclic organic compound belonging to the quinoline family. It is characterized by its molecular formula C₁₄H₁₅NO₂ and a molecular weight of approximately 229.27 g/mol . This compound is notable for its applications in medicinal chemistry and organic synthesis, where it serves as a versatile intermediate due to its functional groups.

Synthesis

The synthesis of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester typically involves esterification processes. The reaction conditions, such as temperature, solvent choice, and catalyst presence, significantly influence the yield and purity of the final product.

Medicinal Chemistry

Quinoline derivatives, including 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester, are of interest in medicinal chemistry due to their potential biological activities. These compounds often exhibit antimicrobial or anticancer properties through interactions with cellular targets.

Organic Synthesis

As an intermediate, this compound participates in various chemical reactions due to its functional groups. Techniques like NMR spectroscopy and mass spectrometry are essential for confirming product structures during these reactions.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
2,8-Dimethylquinoline-3-carboxylic acid ethyl esterC₁₄H₁₅NO₂229.27392734-40-6
6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl esterC₁₄H₁₄BrNO₂308.171189106-89-5
6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl esterC₁₄H₁₄ClNO₂263.72948289-32-5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator